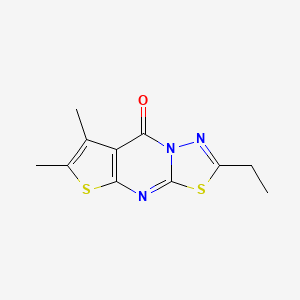

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6,7-dimethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-éthyl-6,7-diméthyl- est un composé hétérocyclique qui a suscité un intérêt en raison de ses activités pharmacologiques potentielles. Ce composé appartient à la classe des thiadiazolo-thiénopyrimidinones, qui sont connues pour leurs diverses activités biologiques, notamment les propriétés anti-inflammatoires et analgésiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-éthyl-6,7-diméthyl- peut être réalisée par différentes méthodes. Une approche efficace implique une synthèse monotope utilisant une combinaison de réactions de cycloaddition [3 + 3], de réduction et de désamination . Cette méthode utilise des aldéhydes aromatiques, l'acétoacétate d'éthyle et des dérivés de 1,3,4-thiadiazoles en présence d'un liquide ionique sous irradiation micro-ondes sans solvant .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas largement documentées. L'approche de la synthèse verte, qui implique des réactions multi-composants assistées par micro-ondes dans des conditions sans solvant, est prometteuse pour la production à grande échelle en raison de son efficacité et de sa compatibilité environnementale .

Analyse Des Réactions Chimiques

Types de réactions

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-éthyl-6,7-diméthyl- subit diverses réactions chimiques, notamment :

Réduction : Cela implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les aldéhydes aromatiques, l'acétoacétate d'éthyle et les dérivés de 1,3,4-thiadiazoles . Les réactions sont souvent effectuées sous irradiation micro-ondes en présence de liquides ioniques, ce qui facilite le processus et améliore les rendements .

Principaux produits

Les principaux produits formés à partir de ces réactions sont divers dérivés de thiadiazolo-thiénopyrimidinones, qui présentent des activités pharmacologiques significatives .

Applications de la recherche scientifique

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-éthyl-6,7-diméthyl- a plusieurs applications de recherche scientifique :

Biologie : Le composé est étudié pour ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.

Mécanisme d'action

Le mécanisme d'action de 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-éthyl-6,7-diméthyl- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé exerce ses effets en modulant l'activité des enzymes et des récepteurs impliqués dans les voies inflammatoires et de la douleur . Les cibles moléculaires et les voies exactes sont encore à l'étude, mais des études préliminaires suggèrent qu'il pourrait inhiber l'activité de certaines enzymes impliquées dans la réponse inflammatoire .

Applications De Recherche Scientifique

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6,7-dimethyl- has several scientific research applications:

Mécanisme D'action

The mechanism of action of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit the activity of certain enzymes involved in the inflammatory response .

Comparaison Avec Des Composés Similaires

Composés similaires

Thiéno[2,3-d]pyrimidines : Ces composés sont connus pour leurs activités antibactériennes et anti-inflammatoires.

Thiadiazolo[3,2-a]pyrimidines : Ces composés présentent un éventail d'activités biologiques, notamment des propriétés antimicrobiennes et anticancéreuses.

Unicité

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-éthyl-6,7-diméthyl- est unique en raison de ses caractéristiques structurales spécifiques et de la présence à la fois de motifs thiadiazole et thiénopyrimidine. Cette combinaison améliore son potentiel pharmacologique et en fait un composé précieux pour des recherches et des développements futurs .

Propriétés

Numéro CAS |

88753-89-3 |

|---|---|

Formule moléculaire |

C11H11N3OS2 |

Poids moléculaire |

265.4 g/mol |

Nom IUPAC |

11-ethyl-4,5-dimethyl-6,10-dithia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |

InChI |

InChI=1S/C11H11N3OS2/c1-4-7-13-14-10(15)8-5(2)6(3)16-9(8)12-11(14)17-7/h4H2,1-3H3 |

Clé InChI |

VAYPDIDTTJYRQE-UHFFFAOYSA-N |

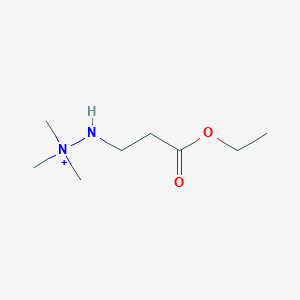

SMILES canonique |

CCC1=NN2C(=O)C3=C(N=C2S1)SC(=C3C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.